

aniline phosphinate phosphonate ester comparison

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Compound Focus: Aniline phosphinate

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Understanding Phosphinates and Phosphonates

Phosphinates and **Phosphonates** are organophosphorus compounds where phosphorus is bonded to carbon atoms. The key distinction lies in their structure:

- **Phosphonates** feature one direct **carbon-phosphorus (C-P) bond**.
- **Phosphinates** (or phosphinic acids) feature **two carbon-phosphorus (C-P) bonds** or one C-P bond and a P-H bond [1] [2].

These compounds are stable mimics of phosphate esters and carboxylic acids, making them potent enzyme inhibitors. This property is exploited in various pharmaceuticals and agrochemicals, as the table below illustrates [3] [1] [2].

Table 1: Bioactive Phosphonate and Phosphinate Compounds

Compound Name	Type	Biological Activity / Use
Fosfomycin	Phosphonate	Antibiotic, treats Gram-positive and Gram-negative bacteria [3] [1] [2].
Cidofovir, Adefovir, Tenofovir	Phosphonate	Acyclic nucleoside analogues; antiviral agents [3].

Compound Name	Type	Biological Activity / Use
Dronates (e.g., Alendronate)	Phosphonate	Increases bone mineral density; treats osteoporosis [3] [2].
Glyphosate, Glufosinate	Phosphonate / Phosphinate	Widely used herbicides [3] [2].
FR-900098	Phosphonate	Antimalarial agent, inhibits DXR enzyme [1] [2].
Phosphinothricin (PTT)	Phosphinate	Herbicide; also a Trojan horse antibiotic when in a tripeptide (PTT) [1] [2].
α-Aminophosphinic acids	Phosphinate	Inhibitors of metalloproteases and other enzymes [3].

Hydrolysis of Phosphinates and Phosphonates

The hydrolysis of phosphinate and phosphonate esters is a crucial step in synthesizing the biologically active phosphinic and phosphonic acids. This transformation can be achieved through several methods, each with advantages and drawbacks [3].

Table 2: Comparison of Hydrolysis Methods for P-Esters

Method	Typical Reagents & Conditions	Key Characteristics	Common Applications / Notes
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| **Acidic Hydrolysis** | Concentrated HCl or HBr, often at reflux ($\approx 100^\circ\text{C}$) [3]. | - Cleaves the **P-O bond** (A_{Ac}2 mechanism).

- Directly yields the P-acid.
- Can be harsh, requiring high temperatures and long reaction times [3]. | Common for various phosphinates and phosphonates. Hydrobromic acid (HBr) is often more efficient than HCl [3]. | | **Basic Hydrolysis** | NaOH, KOH, or LiOH, often in aqueous/organic solvent mixtures [3]. | - Cleaves the **P-O bond**.
- Forms a sodium salt of the acid first, requiring a subsequent acidification step.

- Less corrosive than acidic methods, but can damage base-sensitive molecules [3]. | A standard method when the substrate lacks base-sensitive functional groups [3]. | | **Dealkylation with Silyl Halides** | Trimethylsilyl iodide (TMSI) or bromide (TMSBr), under mild conditions [3]. | - Cleaves the **C-O bond**.
- Proceeds under mild conditions, making it suitable for sensitive substrates (nitriles, vinyl ethers, acetals) [3]. | Ideal for complex molecules that cannot withstand harsh acidic or basic conditions [3]. | | **Two-Step Indirect Method** | 1. Convert ester to acid chloride (P-Cl).
- Hydrolyze with water at room temperature [3]. | - Involves a more reactive intermediate (acid chloride).
- Not atom-efficient due to the additional step [3]. | An alternative when direct hydrolysis fails [3]. |

The following diagram illustrates the two main mechanistic pathways for ester hydrolysis: acidic and basic catalysis.

Experimental Protocols for Hydrolysis

The experimental setup for hydrolysis depends on the chosen method and the stability of the substrate.

Protocol 1: Acidic Hydrolysis of a β -Carboxamido-Substituted Phosphinate Ester [3] This protocol is an example of a gentle and efficient acidic hydrolysis.

- **Reaction Setup:** Dissolve the phosphinate ester in an aqueous solvent mixture.
- **Hydrolysis:** Add a catalytic amount of trifluoroacetic acid (TFA).
- **Reaction Monitoring:** Stir the reaction at room temperature and monitor until completion.
- **Work-up:** After the reaction is complete, the corresponding phosphinic acid can be obtained quantitatively without the need for further purification.

Protocol 2: Acidic Hydrolysis of a GABAB Antagonist Ethyl Phosphinate [3] This protocol represents a more traditional, harsher acidic hydrolysis.

- **Reaction Setup:** Place the ethyl phosphinate ester in a round-bottom flask.
- **Hydrolysis:** Add a large excess of concentrated hydrochloric acid.
- **Heating:** Stir the mixture at 100°C for 24 hours.
- **Work-up:** Isolate the product after cooling the reaction mixture.

Protocol 3: Alkaline Hydrolysis of Phosphonates [3]

- **Reaction Setup:** Dissolve the phosphonate ester in a suitable solvent (e.g., a mixture of water and an alcohol like methanol or ethanol, or dioxane).
- **Hydrolysis:** Add an aqueous solution of sodium hydroxide (NaOH). Other bases like KOH or LiOH can also be used.
- **Heating:** Heat the mixture, often to reflux, for a specified time (hours may be required).
- **Acidification:** Cool the mixture and carefully acidify with a strong acid (e.g., HCl) to liberate the free phosphonic acid from its sodium salt.
- **Isolation:** The product often precipitates out and can be collected by filtration.

Key Considerations for Researchers

When deciding between phosphinate/phosphonate esters and their hydrolysis strategy, consider these points:

- **Stability vs. Reactivity:** The C-P bond is highly stable to hydrolytic conditions (acid, base, phosphatases), which is key to their biological activity. Hydrolysis targets the O-alkyl ester group to reveal the active acid [1] [2].
- **Choosing a Hydrolysis Method:** The optimal method depends on the functional groups in your molecule.
 - Use **acidic hydrolysis** for acid-stable compounds.
 - Use **basic hydrolysis** if the molecule is stable to base.
 - For complex molecules with sensitive functional groups, **dealkylation with TMS-halides** is the preferred mild method [3].
- **Synthetic Innovation:** Recent advances, such as using **phosphonylaminium salts**, allow for the direct synthesis of mixed phosphonate diesters and phosphoramidates from symmetrical diesters. This method avoids the need for pre-hydrolysis and the handling of sensitive phosphonochloridates, streamlining the synthesis of amino acid-functionalized phosphoramidates as potential bioactive compounds [4].

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